3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803600-38-5
VCID: VC2968312
InChI: InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H
SMILES: CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

CAS No.: 1803600-38-5

Cat. No.: VC2968312

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride - 1803600-38-5

Specification

CAS No. 1803600-38-5
Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
IUPAC Name 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H
Standard InChI Key BBFQBTBHDPCNPB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl
Canonical SMILES CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,5-dimethylphenyl group and a fluorine atom attached at the 3-position, present as a hydrochloride salt. The compound features a tertiary carbon center that bears both the aromatic substituent and the fluorine atom.

The free base form has the following identifiers:

  • Molecular Formula: C₁₂H₁₆FN

  • SMILES: CC1=CC(=CC(=C1)C2(CCNC2)F)C

  • InChI: InChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3

  • InChIKey: ADHGNNOHHQBYPO-UHFFFAOYSA-N

Structural ComponentCharacteristic
Pyrrolidine RingFive-membered nitrogen heterocycle
3,5-Dimethylphenyl GroupProvides lipophilicity and steric bulk
Fluorine AtomEnhances metabolic stability and binding properties
Hydrochloride SaltImproves water solubility and stability
PropertyExpected ValueReference Compound
Physical StateWhite to off-white crystalline powder(R)-(−)-3-Fluoropyrrolidine hydrochloride
Melting PointApproximately 180-190°C(S)-(+)-3-Fluoropyrrolidine hydrochloride (183-187°C)
SolubilitySoluble in polar solvents (water, methanol, DMSO)Based on salt formation
Molecular WeightApproximately 229.72 g/molCalculated from molecular formula

The fluorine substituent significantly influences the compound's properties by:

  • Increasing metabolic stability compared to non-fluorinated analogs

  • Enhancing lipophilicity when combined with the dimethylphenyl group

  • Creating a strong C-F dipole that affects electronic distribution

  • Potentially altering hydrogen bonding networks in biological systems

Synthesis Methods and Strategies

The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride likely involves specialized fluorination techniques. Several potential synthetic routes can be derived from the literature on similar compounds:

Hypervalent Iodine-Mediated Fluorination

Hypervalent iodine(III) reagents offer powerful tools for introducing fluorine atoms into organic molecules. The use of (difluoroiodo)arenes as reagents could facilitate the stereoselective fluorination at the 3-position of a suitable pyrrolidine precursor .

A potential synthetic approach might involve:

  • Preparation of a 3-(3,5-dimethylphenyl)pyrrolidine intermediate

  • Oxidative fluorination using reagents such as PhIF₂ or p-TolIF₂

  • Conversion to the hydrochloride salt

Gold-Catalyzed Hydrofluorination

Another promising approach involves gold(I)-catalyzed stereoselective hydrofluorination methods. As described in recent literature, gold catalysts can facilitate the stereoselective formation of C-F bonds:

"The gold(I)-catalyzed, stereoselective hydrofluorination of electron-deficient alkynes with triethylamine trihydrogen fluoride (Et₃N·3HF) is described... This work constitutes the first catalytic example of the diastereoselective preparation of a variety of β-alkyl, β-fluoro Michael acceptors from alkynes."

This methodology could potentially be adapted for the synthesis of 3-fluoropyrrolidine derivatives with precise stereochemical control.

Fluorinated Building Block Approach

The synthesis might also utilize pre-fluorinated pyrrolidine building blocks:

"4-Fluoropyrrolidine-2-carbonyl fluorides were synthesized in high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead)."

Similar approaches could be developed for 3-fluoropyrrolidine derivatives with appropriate modifications to introduce the 3,5-dimethylphenyl group.

Biological Applications and Medicinal Chemistry

Fluorinated pyrrolidine derivatives have garnered significant interest in pharmaceutical research due to their unique properties and diverse applications.

Rationale for Fluorine Incorporation

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation (Category 2)May cause skin irritationWear protective gloves
Eye Irritation (Category 2)Causes serious eye irritationUse eye protection
STOT SE 3May cause respiratory irritationEnsure adequate ventilation

Relevant hazard statements likely include:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

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